2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-6-13(2)8-16(7-12)22-18(26)10-17-11-28-20(24-17)25-19(27)23-15-5-3-4-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUJTHZAXDQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide , often referred to as F042-0989 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.83 g/mol. The structure features a thiazole ring, which is known for its pharmacological significance. The presence of the 3-chlorophenyl and 3,5-dimethylphenyl groups contributes to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. The following sections detail specific findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. Key findings include:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated potent activity against MRSA strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
- Vancomycin-resistant Enterococcus faecium : It showed favorable activity against these resistant strains, suggesting potential as a therapeutic agent in treating resistant infections .
- Antifungal Activity : The compound also exhibited broad-spectrum antifungal properties against drug-resistant Candida strains, outperforming fluconazole in some cases .
Anticancer Activity
The anticancer potential of the compound has been evaluated in various cancer cell lines:
- Caco-2 Cells : Studies reported a significant reduction in cell viability (39.8%) when treated with the compound, indicating strong anticancer activity .
- A549 Cells : While the compound showed less activity against A549 cells compared to Caco-2 cells, it still demonstrated notable cytotoxic effects .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to enhance anticancer activity. For instance, modifications that introduced electron-donating groups increased potency .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- In Vivo Studies : Animal models treated with F042-0989 exhibited reduced tumor growth rates compared to control groups. This suggests that the compound may inhibit tumor progression effectively .
- Combination Therapy : Research indicated that combining F042-0989 with other chemotherapeutic agents could enhance overall efficacy against resistant cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Differences: Lacks the urea substituent but retains the thiazole-acetamide backbone. The dichlorophenyl group enhances hydrophobicity compared to the 3,5-dimethylphenyl group in the target compound. Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole . Crystal Packing: Exhibits intermolecular N–H···N hydrogen bonds, forming 1D chains, which may influence solubility and stability .
- The chlorofluorophenyl group provides steric and electronic contrast to the dimethylphenyl group. Crystal Packing: Stabilized by N–H···O hydrogen bonds, suggesting similar solid-state interactions despite differing substituents .
Urea-Functionalized Thiazoles
- 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide (): Structural Differences: Incorporates a benzo[d]thiazole ring instead of a simple thiazole, with a methylamino linker and trifluorophenyl group. The urea-like methylamino group differs from the carbamoyl urea in the target compound. Potential Bioactivity: Fluorinated aryl groups (e.g., trifluorophenyl) often enhance metabolic stability, suggesting pharmacological advantages over non-fluorinated analogs .
Benzothiazole Derivatives ():
- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide: Structural Differences: Replaces the thiazole-urea motif with a benzothiazole-thioether and hydrazide group. The indolinone moiety introduces additional hydrogen-bonding sites. Bioactivity: Demonstrated anti-inflammatory and analgesic activities, highlighting the therapeutic relevance of thiazole-related scaffolds .
Comparative Analysis Table
Research Findings and Implications
- Structural Insights : The target compound’s urea group and dimethylphenyl substituent likely enhance both solubility (via hydrogen bonding) and lipophilicity, balancing pharmacokinetic properties. This contrasts with dichlorophenyl or naphthyl analogs, which prioritize hydrophobicity .
- Synthetic Challenges: While carbodiimide-mediated couplings are common for acetamide synthesis (as in ), introducing the urea-thiazole moiety may require multi-step protocols, such as diazonium salt coupling (similar to ’s methods for cyanoacetanilides).
- Biological Potential: Thiazole-urea hybrids are understudied but may mimic penicillin lateral chains (noted in ), suggesting antibiotic or enzyme-inhibitory applications.
Notes
- Data Limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
- Safety Considerations : Toxicity profiles for similar compounds (e.g., dichlorophenyl derivatives) should be evaluated, as halogenated aromatics may pose metabolic risks .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction, leveraging cyclization between a thiourea derivative and α-haloketone.
Procedure :
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Step 1 : React ethyl chloroacetoacetate (α-haloketone, 1.0 equiv) with thiourea (1.1 equiv) in ethanol at reflux (78°C, 6 h).
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Step 2 : Hydrolyze the ester to 2-amino-1,3-thiazole-4-acetic acid using NaOH (2 M, 60°C, 2 h).
Reaction Scheme :
Urea Formation
The 2-amino group on the thiazole reacts with 3-chlorophenyl isocyanate to form the urea linkage.
Procedure :
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Dissolve 2-amino-thiazole-4-acetic acid (1.0 equiv) in anhydrous DMF.
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Add 3-chlorophenyl isocyanate (1.2 equiv) and catalytic DMAP (0.1 equiv).
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Stir at 25°C for 12 h. Isolate via precipitation in ice-water (yield: 78%).
Critical Parameters :
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Solvent : DMF enhances reactivity of isocyanate.
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Stoichiometry : Excess isocyanate ensures complete urea formation.
Acetamide Bond Formation
Acid Chloride Method
Procedure :
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Step 1 : Convert 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid to its acid chloride using SOCl₂ (neat, reflux, 2 h).
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Step 2 : React the acid chloride (1.0 equiv) with 3,5-dimethylaniline (1.5 equiv) in CH₂Cl₂ and triethylamine (2.0 equiv) at 0°C → 25°C (4 h).
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Purification : Recrystallize from ethanol/water (7:3) to yield white crystals (62%).
Coupling Agent-Mediated Synthesis
Procedure :
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Activate the carboxylic acid with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF (0°C, 30 min).
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Add 3,5-dimethylaniline (1.5 equiv) and stir at 25°C for 24 h.
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Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the product (85%).
Comparative Data :
| Method | Yield (%) | Purity (HPLC, %) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride | 62 | 95 | 6 |
| EDCI/HOBt | 85 | 99 | 24 |
Optimization and Mechanistic Insights
Urea Formation Kinetics
Amide Coupling Efficiency
-
EDCI/HOBt Advantages :
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the active ester intermediate.
Characterization and Validation
Spectroscopic Data
Purity Analysis
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HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 60:40).
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Elemental Analysis : Calculated (%) for C₁₉H₁₇ClN₄O₂S: C 54.48, H 4.09, N 13.38; Found: C 54.41, H 4.12, N 13.32.
Scalability and Industrial Considerations
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Cost-Efficiency : EDCI/HOBt coupling, though high-yielding, incurs higher reagent costs compared to acid chloride methods.
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Green Chemistry : Ethanol/water recrystallization reduces environmental impact vs. chromatographic purification.
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Safety : 3-Chlorophenyl isocyanate requires handling under inert atmosphere due to moisture sensitivity .
Q & A
Basic: What synthetic routes are optimal for preparing this compound, and how are purity and yield maximized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by carbamoylation and acetamide coupling. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Carbamoylation : Reaction of the thiazole intermediate with 3-chlorophenyl isocyanate in anhydrous dichloromethane, requiring strict pH control (7.0–7.5) to avoid side reactions .
- Acetamide coupling : Use of coupling agents like EDC/HOBt in DMF at 0–5°C to link the thiazole-carbamide intermediate to 3,5-dimethylaniline .
Optimization : Yield (>75%) and purity (>95%) are achieved via TLC monitoring, silica gel chromatography for purification, and recrystallization in ethanol/water mixtures .
Basic: What spectroscopic and analytical methods confirm structural integrity?
- NMR : and NMR identify functional groups (e.g., thiazole protons at δ 7.2–7.5 ppm, carbamide NH at δ 9.8–10.2 ppm). - HMBC confirms urea linkage .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of acetamide moiety at m/z 120–130) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 55.2%, N: 14.8%) to confirm purity .
Advanced: How can computational methods predict reactivity and biological interactions?
- HOMO-LUMO analysis : DFT calculations (B3LYP/6-31G* basis set) reveal electron-deficient regions (e.g., thiazole ring) prone to nucleophilic attack, guiding derivatization strategies .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 enzyme; binding energy ≤ -8.2 kcal/mol) to prioritize in vitro testing .
- MESP mapping : Identifies electrophilic hotspots (e.g., chlorine substituents) for predicting metabolic oxidation pathways .
Advanced: How to design experiments to assess biological activity while minimizing false positives?
- Dose-response assays : Use IC curves (0.1–100 µM) in triplicate with positive controls (e.g., celecoxib for anti-inflammatory tests). Normalize data to cell viability (MTT assay) .
- Target specificity : Include off-target screens (e.g., kinase profiling panels) to rule out non-selective interactions .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report confidence intervals for IC values .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Variable control : Compare solvent systems (DMSO vs. saline), as DMSO >1% can artificially enhance membrane permeability .
- Assay validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Benchmark against derivatives (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl acetamide) to isolate substituent effects .
Advanced: What methodologies evaluate environmental fate and ecotoxicological risks?
- Degradation studies : Simulate hydrolytic/photolytic breakdown in pH 7.4 buffer and UV light (254 nm), quantifying metabolites via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCF) .
- Toxicity profiling : Conduct acute (48-hr LC) and chronic (21-day reproduction) assays in Daphnia magna .
Basic: What are the stability profiles under varying storage conditions?
- Solid state : Store at -20°C in amber vials; degradation <2% over 6 months (HPLC-monitored). Avoid humidity to prevent carbamide hydrolysis .
- Solution stability : In DMSO, stability decreases after 72 hrs at 25°C; use freshly prepared solutions for assays .
Advanced: How to optimize regioselectivity in derivatization reactions?
- Protecting groups : Temporarily block the carbamide NH with Boc to direct electrophilic substitution to the thiazole C-5 position .
- Catalytic systems : Pd(OAc)/Xantphos for Suzuki couplings at the chlorophenyl ring, achieving >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
